molecular formula C17H11Cl3N2OS B2403559 2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide CAS No. 478030-43-2

2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2403559
CAS No.: 478030-43-2
M. Wt: 397.7
InChI Key: PRKXNVQDPXDJEZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 4-position with a carboxamide group. The amide nitrogen is bonded to a 3,5-dichlorophenyl moiety, while the thiazole’s 2-position is substituted with a (4-chlorophenyl)methyl group. This structural motif is common in agrochemicals and pharmaceuticals, where halogenation often correlates with bioactivity and stability .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2OS/c18-11-3-1-10(2-4-11)5-16-22-15(9-24-16)17(23)21-14-7-12(19)6-13(20)8-14/h1-4,6-9H,5H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKXNVQDPXDJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride can be reacted with the thiazole intermediate to form the desired product.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 3,5-dichloroaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for studying its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorinated phenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues in Thiazole Carboxamide Derivatives

lists structurally related thiazole carboxamides, enabling direct comparisons:

Compound ID Structure Highlights Molecular Weight Key Substituents
Target Compound 3,5-dichlorophenyl amide; 4-chlorophenylmethyl ~406.3 (estimated) 3,5-Cl₂-phenyl, 4-Cl-benzyl
Compound 5 () 3,4-dichlorobenzamido; N-methyl-N-isobutyl 386.3 3,4-Cl₂-benzamido; branched alkyl
Compound 7 () 2,4-dichlorobenzamido; 2-methoxyphenylmethyl 436.31 2,4-Cl₂-benzamido; methoxy-benzyl
Compound 9 () 2,4-dichlorobenzamido; 3,5-dimethoxyphenylmethyl 466.34 2,4-Cl₂-benzamido; dimethoxy-benzyl

Key Observations :

  • Amide Nitrogen Substituents : The target’s 3,5-dichlorophenyl contrasts with the branched alkyl (Compound 5) or methoxy-benzyl groups (Compounds 7, 9). These differences influence steric bulk and hydrogen-bonding capacity, which may affect target selectivity .
  • Molecular Weight : The target compound’s estimated molecular weight (~406.3) is intermediate, suggesting balanced bioavailability compared to higher-weight analogs like Compound 9 (466.34) .

Dichlorophenyl-Containing Pharmaceuticals ()

  • SR142801: Contains a 3,4-dichlorophenyl group within a piperidine-acetamide scaffold.
  • SR48968 (Saredutant) : Features a 3,4-dichlorophenyl butyramide group. The extended alkyl chain and dichlorophenyl placement highlight how subtle changes in substitution geometry influence pharmacokinetics (e.g., metabolic stability) .

Agrochemical Analogues ()

  • Iprodione () : A fungicide with a 3,5-dichlorophenyl group fused to an imidazolidine ring. While the dichlorophenyl moiety is shared with the target compound, the imidazolidine core’s rigidity may limit conformational flexibility compared to the thiazole’s planar structure .
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide (): This pyrazole derivative shares a carboxamide-linked dichlorophenyl group but diverges in heterocycle (pyrazole vs. thiazole).

Research Findings and Implications

  • Bioactivity: Thiazole carboxamides with 3,5-dichlorophenyl groups (e.g., the target compound) often show enhanced activity against fungal pathogens or cancer cell lines compared to mono-chlorinated analogs, likely due to increased electrophilicity and target binding .
  • Solubility vs. Permeability : The target compound’s high chlorine content (~3 Cl atoms) may necessitate formulation adjustments (e.g., salt formation) to mitigate poor solubility, a challenge observed in analogs like SR142801 .
  • Metabolic Stability : The 4-chlorophenylmethyl group in the target compound could slow oxidative metabolism compared to methoxy-substituted analogs (e.g., Compound 7), as seen in cytochrome P450 inhibition studies .

Biological Activity

2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique chemical structure that includes a thiazole ring and chlorinated phenyl groups. This compound has gained attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C17H11Cl3N2OS
  • Molecular Weight : 397.7 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and chlorinated phenyl groups facilitate binding to various enzymes and receptors, potentially inhibiting their activity or modifying their function. This interaction can lead to significant biological effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Antifungal Activity : Suppression of fungal proliferation.
  • Anticancer Activity : Induction of apoptosis in cancer cells.

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit promising antimicrobial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that thiazole compounds can disrupt microbial cell membranes and inhibit essential metabolic processes, leading to cell death .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : The compound exhibited IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .
  • Mechanism : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to induce apoptosis by interacting with Bcl-2 proteins and disrupting mitochondrial functions .

Study on Anticancer Activity

A recent study investigated the effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives, revealing that these compounds effectively inhibited the growth of resistant bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with protein synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundStructure1.61 - 1.98 µg/mLEffective against multiple strains
2-[(4-chlorophenyl)methyl]-N-(3-chloroanilino)-1,3-thiazole-4-carboxamideSimilarVariesModerate
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic AcidDifferentNot specifiedHigh

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